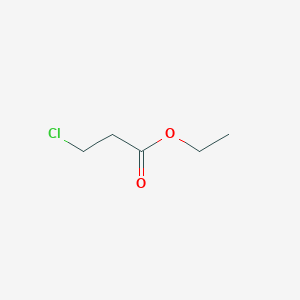
Ethyl 3-chloropropionate
Overview
Description
Ethyl 3-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a characteristic odor and is primarily used as a solvent and an intermediate in organic synthesis . The compound is also known by other names such as ethyl 3-chloropropanoate and propanoic acid, 3-chloro-, ethyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloropropionate can be synthesized through the esterification of 3-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 3-chloropropionyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Substitution: Ethyl 3-hydroxypropionate, ethyl 3-aminopropionate.
Oxidation: 3-chloropropionic acid.
Reduction: 3-chloropropanol.
Scientific Research Applications
Ethyl 3-chloropropionate is widely used in scientific research due to its versatility:
Mechanism of Action
Ethyl 3-chloropropionate can be compared with other similar compounds such as ethyl 3-bromopropionate and ethyl 3-iodopropionate:
Ethyl 3-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine.
Ethyl 3-iodopropionate: Contains an iodine atom, making it even more reactive than the bromine and chlorine analogs.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and industrial applications. Its moderate reactivity allows for controlled and selective transformations, which is advantageous in synthetic chemistry.
Comparison with Similar Compounds
- Ethyl 3-bromopropionate
- Ethyl 3-iodopropionate
- Ethyl 3-fluoropropionate
Properties
IUPAC Name |
ethyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGVXACCAZJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060774 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-71-2 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-chloropropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Ethyl 3-chloropropionate?
A1: this compound serves as a valuable building block in organic synthesis. [, , , ] Specifically, it acts as a precursor for:
- γ-butyrolactones: These cyclic esters are synthesized via electrosynthesis by reductively coupling this compound with various carbonyl compounds in the presence of a Samarium Chloride (SmCl3) catalyst. []
- 3-Metallopropionates: These organometallic reagents are essential for introducing a three-carbon unit into organic molecules. []
- Cyclopropanes: this compound can be converted to cyclopropane derivatives, valuable intermediates in the synthesis of various biologically active compounds. [, ]
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both an ester group and a chlorine atom in this compound contributes to its diverse reactivity:
- Electrophilic nature of the ester carbonyl: The carbonyl carbon in the ester is susceptible to nucleophilic attack, enabling reactions like the formation of γ-butyrolactones. []
- Reactivity of the chlorine atom: The chlorine atom can be substituted by various nucleophiles, opening pathways for synthesizing 3-metallopropionates and other derivatives. []
- Formation of reactive intermediates: this compound can be transformed into reactive intermediates like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which further expands its synthetic utility. []
Q3: Has the mechanism of this compound in specific reactions been investigated?
A3: Yes, research has explored the mechanism of this compound in the titanium-catalyzed cyclopropanation reaction with aliphatic organomagnesium compounds. [] Deuterium labeling studies provided insights into the reaction pathway, indicating a complex mechanism involving titanium intermediates.
Q4: Are there any studies on the kinetic behavior of this compound?
A4: Yes, the kinetics and mechanism of this compound oxidation by Potassium Permanganate (KMnO4) have been studied. [] This research revealed that the reaction is first order with respect to both the oxidant (KMnO4) and the substrate (this compound), meaning the reaction rate is directly proportional to the concentration of each reactant. Additionally, the study showed that the reaction rate increases with increasing acid concentration and temperature.
Q5: What safety precautions should be taken when handling this compound?
A5: As with any chemical, caution is advised when handling this compound. [] It is moisture-sensitive, meaning it should be protected from humidity. Proper laboratory procedures and personal protective equipment should be employed during handling and storage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)

